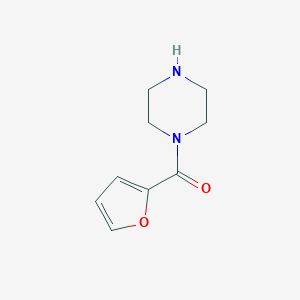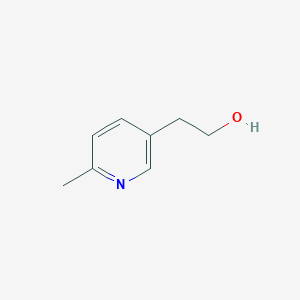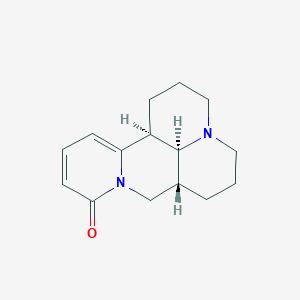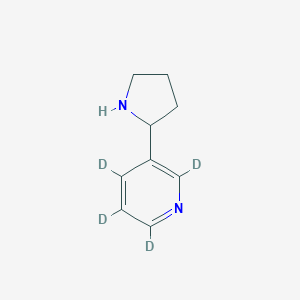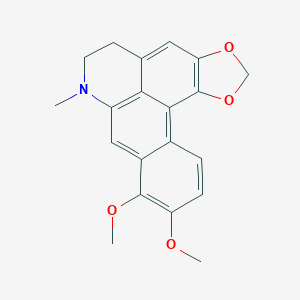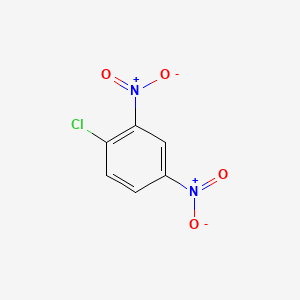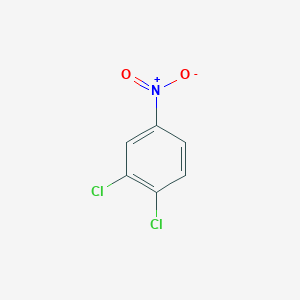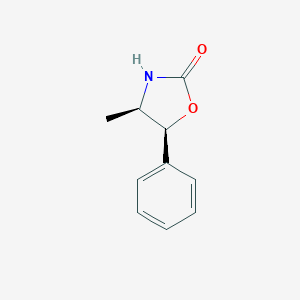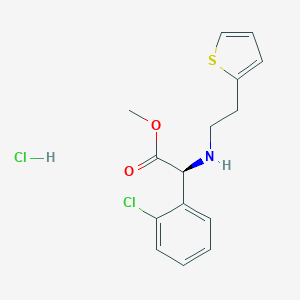
2-((Dimethylamino)methyl)acrylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-((Dimethylamino)methyl)acrylic acid derivatives involves radical mechanisms, often using initiators like K2S2O8. For example, copolymers of 2-(dimethylamino)ethyl acrylate (a closely related compound) with 2-acrylamido-2-methylpropanesulphonic acid have been synthesized, showing that the copolymers exhibit higher thermal stability than their homopolymer counterparts, with calculated activation energies for decomposition (Aggour, 1994).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2-cyano-3-(5-dimethylamino-2-furyl)-acrylate, has been characterized, showing nearly planar molecules aligned to form stacks, indicating potential for interesting intermolecular interactions and structural stability (Lokaj et al., 1989).
Chemical Reactions and Properties
2-((Dimethylamino)methyl)acrylic acid derivatives participate in various chemical reactions, demonstrating unique reactivity patterns. For instance, the reaction between (Z)-methyl 3-dimethylamino-2-isocyanoacrylate and acyl chlorides leads to the formation of 2-acyl-4-dimethylaminomethyleneoxazol-5(4H)-ones, showcasing the compound's reactivity towards acyl chlorides (Bossio et al., 1993).
Physical Properties Analysis
The physical properties of 2-((Dimethylamino)methyl)acrylic acid derivatives, such as copolymers, have been studied, revealing interesting aspects like "schizophrenic" micellisation behavior, which varies with pH. This behavior indicates a versatility in physical properties that can be exploited in various applications, such as drug delivery systems (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties, particularly the reactivity of 2-((Dimethylamino)methyl)acrylic acid derivatives, are influenced by factors like the nature of substituents. Studies on copolymers of 2-(N,N-dimethylamino)ethyl acrylate and 2-(tert-Boc-amino)ethyl acrylate show that molar compositions can be tuned to achieve desired reactivity rates, highlighting the versatility and tunability of the chemical properties of these compounds (Ho et al., 2017).
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Material Science
The chemical compound has been extensively studied in polymer chemistry and material science. Research has indicated that polymers based on this compound, such as poly[2-(dimethylamino)ethyl acrylates], show varying hydrolytic stabilities. These polymers are utilized in a wide range of applications, including biomaterials and wastewater treatment. The hydrolytic behavior of these polymers, particularly their ability to shift net polymer charge from cationic to anionic, has been a subject of interest. The introduction of 2-(dimethylamino)ethyl 2-hydroxymethyl acrylate (DHMA) as a new, hydrolytically labile, cationic monomer has opened doors for forming homopolymers and tuning copolymer hydrolysis rates (Ros et al., 2018).
Controlled Release and Drug Delivery Systems
In the realm of drug delivery systems, the compound has shown significant potential. Polymers formed from this compound have been used to create polyampholyte gels that exhibit pH-responsive swelling behavior and pH and electro-responsive drug release functions. These polymers interact with ionic drugs through ionic binding and physical adsorption, demonstrating that the copolymers can release drugs in a controlled manner depending on their composition and the pH of the environment (Sutani et al., 2002).
Synthesis of Novel Compounds
The compound has also been used as a precursor in the synthesis of novel chemical compounds. For instance, methyl 3-(dimethylamino) acrylates with trifluoromethylsulfenyl groups have been used to produce various pyrimidine-4(3H)-ones, showcasing the compound's utility in synthesizing derivatives with potential applications in various fields (Sokolenko et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(dimethylamino)methyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(6(8)9)4-7(2)3/h1,4H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANOKKCPYBWVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279125 | |
| Record name | 2-((dimethylamino)methyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Dimethylamino)methyl)acrylic acid | |
CAS RN |
5415-98-5 | |
| Record name | NSC11325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((dimethylamino)methyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methyl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

